4-Ethoxy-3-hydroxyphenylacetic Acid
Overview
Description
4-Ethoxy-3-hydroxyphenylacetic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol It is a derivative of phenylacetic acid, characterized by the presence of an ethoxy group and a hydroxyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-hydroxyphenylacetic acid typically involves the esterification of 3-hydroxyphenylacetic acid followed by etherification. One method starts with 3-hydroxyphenylacetic acid, which undergoes esterification, formylation, oxidation, and selective hydrolysis to yield the target compound . The reaction conditions, such as temperature, time, solvent, and substrate ratios, are optimized to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and etherification processes. The use of catalysts and controlled reaction environments ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-hydroxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Ethoxy-3-hydroxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-ethoxy-3-hydroxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ethoxy group may affect the compound’s solubility and membrane permeability, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the ethoxy group, making it less lipophilic.
3-Ethoxy-4-hydroxybenzoic acid: Similar structure but with a carboxyl group on the benzene ring instead of the acetic acid side chain.
Uniqueness: 4-Ethoxy-3-hydroxyphenylacetic acid is unique due to the presence of both an ethoxy and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-ethoxy-3-hydroxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5,11H,2,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJNAVBOVXYTOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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